molecular formula C12H8N2O2 B1266824 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5690-46-0

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B1266824
CAS No.: 5690-46-0
M. Wt: 212.2 g/mol
InChI Key: HXJBFRDWVHNPAS-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an isoquinoline core fused with a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with phthalic anhydride under acidic conditions. This reaction typically requires heating the reactants in a solvent such as acetic acid or toluene to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of novel compounds with tailored properties. For example, it can undergo oxidation to form quinoline derivatives or reduction to yield isoquinoline derivatives, which are valuable in synthetic organic chemistry.

Reaction Type Reagents Products
OxidationPotassium permanganateQuinoline derivatives
ReductionHydrogen gas with palladium catalystReduced isoquinoline derivatives
SubstitutionBromine or chlorine with Lewis acidHalogenated isoquinoline derivatives

Biological Applications

Enzyme Inhibitors and Receptor Antagonists
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor antagonist. Studies have shown that derivatives of this compound can effectively inhibit specific bromodomains associated with hyperproliferative diseases, including cancer. For instance, compounds derived from this structure have demonstrated significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Potential
The compound has garnered attention for its potential therapeutic applications. Research indicates that it possesses anticancer and antimicrobial properties. A notable study highlighted that a derivative of this compound exhibited potent antitumor effects against various cancer cell lines by targeting specific molecular pathways involved in tumor growth .

Photoinitiation in Polymer Chemistry

Versatile Photoinitiators
Recent advancements have identified this compound derivatives as effective photoinitiators for polymerization processes. These compounds can initiate both free radical and cationic polymerization upon exposure to visible light sources such as violet-blue LEDs and even green or red lasers. The versatility of these compounds allows for efficient polymerization under mild conditions, making them suitable for applications in advanced materials development .

Photoinitiator Type Light Source Polymerization Type
NDN Derivatives405 nm LEDFree radical polymerization
NDN Derivatives532 nm LaserCationic polymerization

Industrial Applications

Advanced Materials Development
In industry, this compound is utilized in the development of organic semiconductors and dyes. Its unique electronic properties make it a candidate for use in optoelectronic devices, where it can enhance performance through its ability to absorb light and facilitate charge transport .

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the lactam ring.

    Isoquinoline: The parent compound without the amino and lactam functionalities.

    Phthalimide: Contains a similar lactam ring but lacks the isoquinoline core.

Uniqueness: 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused isoquinoline-lactam structure, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, often referred to as a benzoisoquinoline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article will explore the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H9N1O2
  • Molecular Weight : 225.22 g/mol
  • IUPAC Name : this compound

This compound features a fused ring system that is essential for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study involving HCT116 colon cancer cells demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The results showed a dose-dependent decrease in cell viability following treatment with varying concentrations of the compound (see Table 1).

Concentration (µM)Cell Viability (%)
1085
2070
3050
4030

Table 1: Effect of this compound on HCT116 Cell Viability .

The mechanism underlying the anticancer activity of this compound may involve the modulation of apoptotic pathways and the inhibition of specific signaling cascades associated with tumor growth. Studies suggest that it may act through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound possesses antimicrobial activities. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential as a novel antimicrobial agent.

Neuroprotective Effects

Emerging research points to neuroprotective properties of this compound. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of this compound using xenograft models of human cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic.

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. The results indicated a marked improvement in behavioral outcomes and reduced neuronal loss in treated animals compared to untreated controls.

Properties

IUPAC Name

2-aminobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-14-11(15)8-5-1-3-7-4-2-6-9(10(7)8)12(14)16/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBFRDWVHNPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205442
Record name 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5690-46-0
Record name N-Aminonaphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5690-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-AMINONAPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXR6MZ7XW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective are NDNs as photoinitiators compared to existing systems, and what light sources can be used?

A1: Research indicates that NDNs demonstrate significant potential as photoinitiators, particularly when combined with components like iodonium salts, N-vinylcarbazole, amines, or 2,4,6-tris(trichloromethyl)-1,3,5-triazine []. Notably, certain NDN-based combinations exhibit superior polymerization efficiency compared to the widely used camphorquinone-based systems []. These NDN-based systems are highly versatile and can initiate polymerization reactions upon exposure to various visible light sources. This includes violet-blue LEDs (e.g., 405 nm, 455 nm, 470 nm) and even green or red light sources like laser diodes at 532 nm and 635 nm [].

Q2: How does the structure of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives influence their photoinitiation capabilities?

A2: The structure of NDNs significantly impacts their effectiveness as photoinitiators. For example, incorporating specific substituents like nitro- or amino- groups can significantly alter their light absorption properties and, consequently, their photoinitiation efficiency []. Researchers observed a "panchromatic behavior" with an NDN derivative bearing two nitro groups. This compound successfully facilitated radical polymerization and thiol-ene processes under blue, green, and red light irradiation []. These findings highlight the possibility of tailoring the photochemical properties and reactivity of NDNs through specific structural modifications, paving the way for designing highly efficient and customizable photoinitiators.

Q3: Have any computational studies been performed to understand the behavior of these NDN derivatives?

A3: While the provided abstracts don't specifically mention computational studies on NDNs as photoinitiators, they do highlight the use of various techniques to understand their photochemical properties and structure-activity relationships []. These include steady-state photolysis, fluorescence spectroscopy, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping techniques []. These methods provide valuable insights into the excited state dynamics, electron transfer processes, and radical generation mechanisms involved in the photoinitiation process. Further computational studies, like density functional theory (DFT) calculations, could be beneficial in understanding the electronic structure and predicting the reactivity of different NDN derivatives as photoinitiators.

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